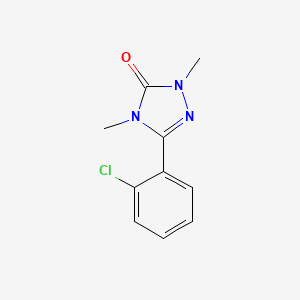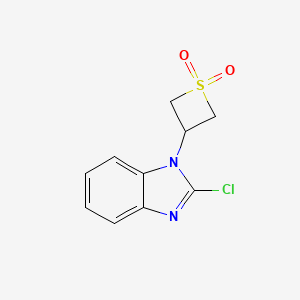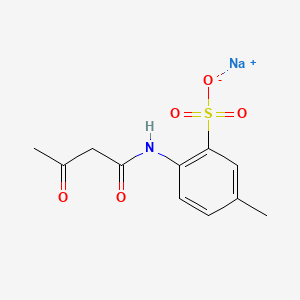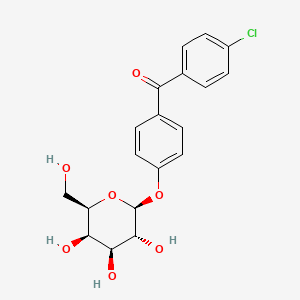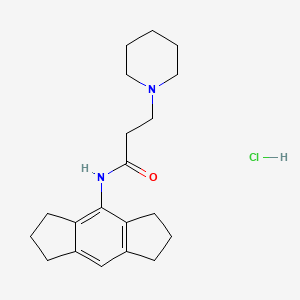
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is a heterocyclic compound with the molecular formula C11H15N3O It is a derivative of pyrimidinone, featuring an aminophenyl group attached to the tetrahydro-2-pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone typically involves the reaction of 4-aminobenzylamine with tetrahydro-2-pyrimidinone under specific conditions. One common method includes:
Reactants: 4-aminobenzylamine and tetrahydro-2-pyrimidinone.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include methanol or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Scientific Research Applications
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom in place of the oxygen in the pyrimidinone ring and exhibit different biological activities.
Pyrimidine-2(1H)-ones: These derivatives have variations in the substituents on the pyrimidinone ring, leading to different chemical and biological properties.
Uniqueness
1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is unique due to its specific aminophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
34790-78-8 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15) |
InChI Key |
AVMALBAKHIHJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


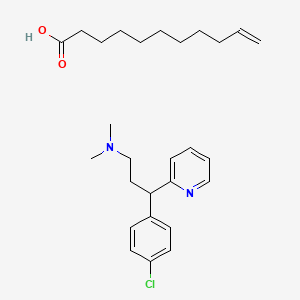


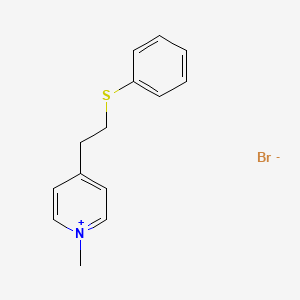

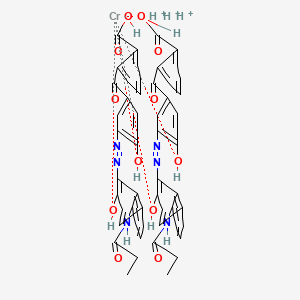
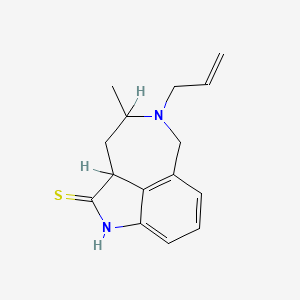
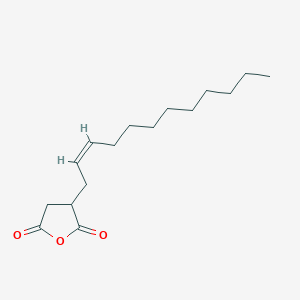
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
